PARP1 Inhibitory Potency Comparison: 5-Hydroxyisoquinoline-1-carboxylic Acid vs. 1,5-Isoquinolinediol
In a cellular assay for PARP1 inhibition, 5-hydroxyisoquinoline-1-carboxylic acid demonstrated an IC₅₀ of 640 nM in human HeLa cells [1]. This potency is less than that of the structural analog 1,5-isoquinolinediol, which exhibits an IC₅₀ range of 180–370 nM (0.18–0.37 µM) in similar PARP inhibition assays [2]. The quantitative difference suggests that while both compounds inhibit PARP1, 5-hydroxyisoquinoline-1-carboxylic acid may offer a distinct pharmacological profile, potentially relevant for studies where a more moderate potency or a different selectivity window is desired.
| Evidence Dimension | PARP1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 640 nM |
| Comparator Or Baseline | 1,5-Isoquinolinediol (CAS 5154-02-9): IC₅₀ = 180–370 nM (0.18–0.37 µM) |
| Quantified Difference | Target compound is 1.7–3.6-fold less potent than 1,5-isoquinolinediol under the respective assay conditions. |
| Conditions | Human HeLa cells, inhibition of H₂O₂-induced PAR formation (Target); PARP inhibition assays (Comparator). |
Why This Matters
This difference in potency against a key oncology target informs the selection of the appropriate tool compound for mechanistic studies, where a less potent inhibitor may be preferred to avoid complete target saturation or to study partial inhibition effects.
- [1] BindingDB. (2014). BDBM124945 (US8765972, 127): Inhibition of PARP1 in human HeLa cells assessed as reduction in H2O2-induced PAR formation. BindingDB. View Source
- [2] Chem960. (n.d.). 5154-02-9 (1,5-Isoquinolinediol): Description and PARP inhibitory activity. Chem960.com. View Source
